molecular formula C13H7F3N2O B8573778 6-(3-(Trifluoromethyl)phenoxy)picolinonitrile

6-(3-(Trifluoromethyl)phenoxy)picolinonitrile

Cat. No.: B8573778
M. Wt: 264.20 g/mol
InChI Key: FENSEQMCUXGAOR-UHFFFAOYSA-N
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Description

6-(3-(Trifluoromethyl)phenoxy)picolinonitrile is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyanopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Trifluoromethyl)phenoxy)picolinonitrile typically involves the reaction of 3-trifluoromethylphenol with 2,6-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(3-(Trifluoromethyl)phenoxy)picolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

6-(3-(Trifluoromethyl)phenoxy)picolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-(Trifluoromethyl)phenoxy)picolinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Trifluoromethylphenyl)-6-cyanopyridine
  • 2-(3-Trifluoromethylphenyloxy)-4-cyanopyridine
  • 2-(3-Trifluoromethylphenyloxy)-6-methylpyridine

Uniqueness

6-(3-(Trifluoromethyl)phenoxy)picolinonitrile stands out due to its unique combination of a trifluoromethyl group and a cyanopyridine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H7F3N2O

Molecular Weight

264.20 g/mol

IUPAC Name

6-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)9-3-1-5-11(7-9)19-12-6-2-4-10(8-17)18-12/h1-7H

InChI Key

FENSEQMCUXGAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=N2)C#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.00 g (28.9 mmol) of 2-chloro-6-cyanopyridine were introduced together with 9.57 g (69.3 mmol) of potassium /carbonate in 20 ml of anhydrous DMF, and 5.62 g (34.6 mmol) of 3-hydroxybenzotrifluoride were added. After 10 h of stirring at 90° C., H2O was added and the mixture was subjected to repeated extraction with ethyl acetate. The organic phase was then washed twice with water, dried over MgSO4 and concentrated.
Quantity
4 g
Type
reactant
Reaction Step One
Name
potassium carbonate
Quantity
9.57 g
Type
reactant
Reaction Step One
Quantity
5.62 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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